molecular formula C21H15F4N3O2 B2416079 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1251627-13-0

6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2416079
CAS No.: 1251627-13-0
M. Wt: 417.364
InChI Key: ZAAHEBDGEDIGKF-UHFFFAOYSA-N
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Description

6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a propyl group at the 1st position, and a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group at the 3rd position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents like Selectfluor.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives.

    Final Coupling: The final coupling of the quinoline core with the 1,2,4-oxadiazole derivative can be achieved through condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propyl group may yield propionic acid derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions, particularly those involving fluorinated substrates. Its structural features make it a potential candidate for investigating the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one could be explored for its potential as a therapeutic agent. Its fluorinated and oxadiazole moieties are known to enhance metabolic stability and bioavailability, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but lack the oxadiazole ring.

    1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the substitution pattern on the quinoline core.

    Trifluoromethylphenyl derivatives: These compounds feature the trifluoromethylphenyl group but may have different core structures.

Uniqueness

The uniqueness of 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combination of a fluorinated quinoline core, a propyl group, and a 1,2,4-oxadiazole ring with a trifluoromethylphenyl substitution. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c1-2-8-28-11-16(18(29)15-10-14(22)6-7-17(15)28)20-26-19(27-30-20)12-4-3-5-13(9-12)21(23,24)25/h3-7,9-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAHEBDGEDIGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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